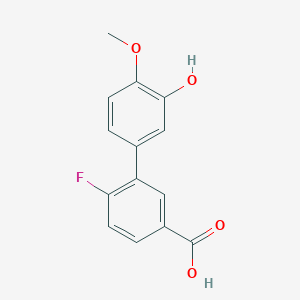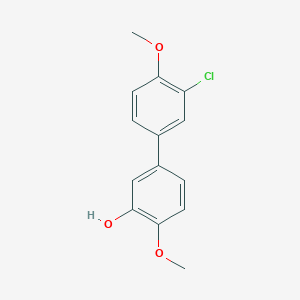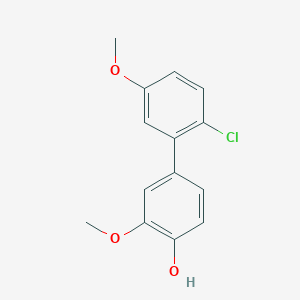
2-Methoxy-5-(naphthalen-1-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% (2M5N95) is a phenolic compound derived from naphthalene and is used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and is used as a reagent in organic synthesis. It is highly stable and can be stored at room temperature without degradation. 2M5N95 is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is widely used in scientific research for its ability to act as a reagent in organic synthesis. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of antibiotics, antifungals, and antivirals. Additionally, 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% has been used in the synthesis of fluorescent dyes, which are used in a variety of biological and chemical applications.
Wirkmechanismus
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% acts as a reagent in organic synthesis. It reacts with other compounds to form new compounds with different properties. The reaction mechanism of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is not well understood, but it is believed to involve a nucleophilic substitution reaction. In this reaction, the phenolic group of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% acts as a nucleophile and attacks the electrophilic center of the other compound. This reaction results in the formation of a new compound with different properties.
Biochemical and Physiological Effects
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is not known to have any direct biochemical or physiological effects. It is used as a reagent in organic synthesis and is not intended to be used as a drug or therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% has several advantages for use in laboratory experiments. It is highly stable, making it suitable for long-term storage. Additionally, it is soluble in most organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is not suitable for use in experiments involving the synthesis of compounds that require a high temperature or pressure.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Methoxy-5-(naphthalen-1-yl)phenol, 95%. These include the development of new synthetic methods for the synthesis of pharmaceuticals and agrochemicals, the development of new fluorescent dyes for use in biological and chemical applications, and the development of new catalysts for use in organic synthesis. Additionally, further research could be conducted to better understand the reaction mechanism of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% and to identify potential new applications for the compound.
Synthesemethoden
The synthesis of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% can be achieved through the reaction of naphthalene and methoxybenzene. This reaction is conducted in an organic solvent, such as ethanol, at a temperature of 100-120°C. The reaction takes place in the presence of a catalyst, such as anhydrous aluminum chloride, and the resulting product is 2-Methoxy-5-(naphthalen-1-yl)phenol, 95%.
Eigenschaften
IUPAC Name |
2-methoxy-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17-10-9-13(11-16(17)18)15-8-4-6-12-5-2-3-7-14(12)15/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIPAZKZDRFUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(naphthalen-1-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

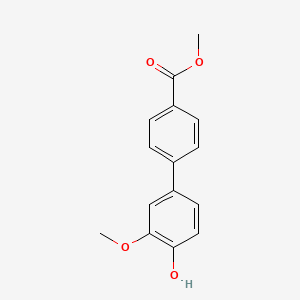
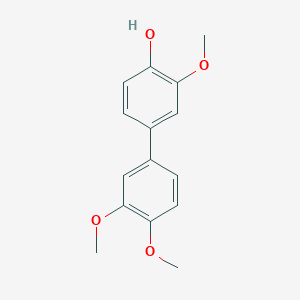
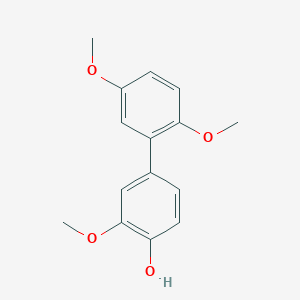

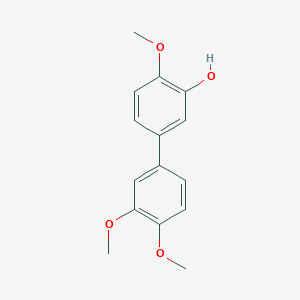
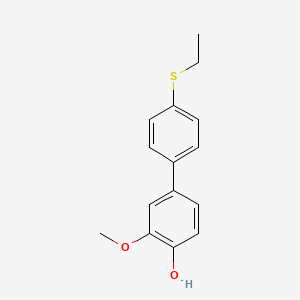
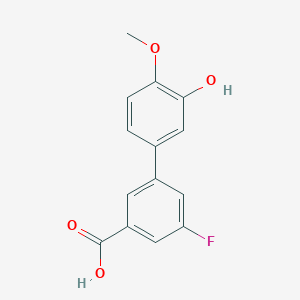


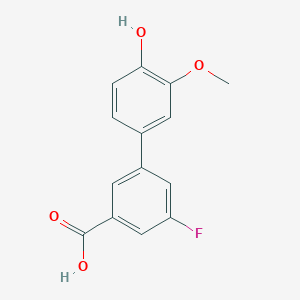
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)
